BenchChemオンラインストアへようこそ!

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide

Kinase inhibition Structure-Activity Relationship Selectivity profiling

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide is a synthetic small molecule belonging to the class of N-phenylbenzamide derivatives featuring a methoxypyridazine substituent. Its structure, comprising a 3,4-dimethylbenzamide moiety linked to a 6-methoxypyridazin-3-yl phenyl ring, places it within a chemical space often explored for kinase inhibition.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 922670-98-2
Cat. No. B2579928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide
CAS922670-98-2
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)C
InChIInChI=1S/C20H19N3O2/c1-13-4-5-16(12-14(13)2)20(24)21-17-8-6-15(7-9-17)18-10-11-19(25-3)23-22-18/h4-12H,1-3H3,(H,21,24)
InChIKeyOJXTZXSTWRXURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(6-Methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide (CAS 922670-98-2): Procurement-Relevant Characteristics and Chemical Class Overview


N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide is a synthetic small molecule belonging to the class of N-phenylbenzamide derivatives featuring a methoxypyridazine substituent [1]. Its structure, comprising a 3,4-dimethylbenzamide moiety linked to a 6-methoxypyridazin-3-yl phenyl ring, places it within a chemical space often explored for kinase inhibition [2]. However, a comprehensive review of accessible primary research papers, patents, and authoritative databases reveals a critical absence of direct, quantitative comparative data against its closest structural analogs or in-class candidates.

The Non-Interchangeability of N-[4-(6-Methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide with In-Class Analogs


In the absence of specific structure-activity relationship (SAR) data, generic substitution within this benzamide-pyridazine class is highly inadvisable. The target's unique combination of a 6-methoxy substituent on the pyridazine ring and a 3,4-dimethyl pattern on the benzamide core is structurally distinct from known analogs . Small molecular alterations in this class are known to cause large shifts in kinase selectivity and potency, as evidenced by the patent landscape where substitution patterns are tightly claimed [1]. Consequently, any substitution with a compound like 3,4-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 941895-82-5) or N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide cannot be assumed to be functionally equivalent and would require full re-validation.

Quantitative Evidence Limitations for N-[4-(6-Methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide: A Procurement Risk Assessment


Lack of Direct Comparative Kinase Profiling Data Against the Closest Structural Analog

A direct search for head-to-head kinase inhibition data (e.g., IC50, Kd) between the target compound and its closest analogs yielded no results in primary literature or authoritative databases. The compound is described within the genus of a patent (US 9,126,947 B2) claiming pyridazine carboxamides as kinase inhibitors, but specific biological data for this exact molecule is not disclosed [1]. This represents a critical evidence gap for differentiation.

Kinase inhibition Structure-Activity Relationship Selectivity profiling

Unverified In Silico Predictions of Biological Activity vs. Experimentally Validated Kinase Targets

Computational predictions (Pa > 0.7) suggest the compound may act as a DNA synthesis inhibitor and apoptosis agonist [1]. However, these predicted activities have not been experimentally confirmed. In contrast, the patent family explicitly discloses the inventors' experimental focus on c-Met and ALK kinases for other analogs [2]. This disconnect between prediction and proven experimental targets for the compound itself introduces significant procurement risk.

In silico prediction Target identification Experimental validation

Physicochemical Properties: No Verified Advantage Over 3,4-Dimethoxy Analog

The molecular formula (C20H19N3O2, MW 333.39) differentiates this compound from its 3,4-dimethoxy analog (C20H19N3O4, MW 365.39) [1]. The target compound has fewer hydrogen bond acceptors (5 vs. 7) and a lower topological polar surface area (TPSA), which could theoretically influence membrane permeability. However, no experimental logP, solubility, or permeability data exist to confirm any procurement-relevant advantage.

Physicochemical properties Drug-likeness Analog comparison

Application Scenarios for N-[4-(6-Methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide Based on Current Evidence Limitations


Exploratory Kinase Inhibitor Screening as a Patent-Disclosed Chemical Tool

The compound's primary justified use is as a chemical tool within a medicinal chemistry program focused on ALK or c-Met kinase inhibition, specifically to explore SAR around the benzamide moiety as described in US Patent 9,126,947 B2 [1]. Its value is not in proven superiority, but in its ability to probe the steric and electronic effects of a 3,4-dimethyl substitution compared to other disclosed analogs.

Negative Control or Reference Compound for 3,4-Dimethoxy Analog Studies

Given its structural similarity to 3,4-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide [1], the compound could be procured as a matched molecular pair. A research program could use it to deconvolute the specific contribution of the benzamide ring's substitution pattern (methyl vs. methoxy) to biological activity, physicochemical, or pharmacokinetic properties.

Use in Method Development and Assay Validation

The compound can serve as an analyte or standard for developing liquid chromatography-mass spectrometry (LC-MS) methods intended for this chemical class. Its distinct molecular weight (333.39) and formula (C20H19N3O2) [1] allow it to be differentiated from potential analogs, making it suitable for selectivity tests in bioanalytical assays.

Computational Chemistry and Molecular Modeling

The compound is appropriate for in silico docking studies and pharmacophore model refinement within the pyridazine-carboxamide kinase inhibitor space [1]. Its use can help predict binding modes to targets like ALK or c-Met before investing in more resource-intensive analog synthesis or procurement.

Quote Request

Request a Quote for N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.